2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
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Overview
Description
2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex organic compound that features a unique combination of fluorophenyl, thiophene, pyrazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene, thiophene derivatives, hydrazine, and thiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-thiazole derivatives and fluorophenyl-thiophene compounds. Examples include:
- 2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
- 2-[5-(3-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
Uniqueness
What sets 2-[5-(3-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and bioavailability, while the thiophene and thiazole moieties contribute to its electronic and structural characteristics.
Properties
Molecular Formula |
C17H14FN3S2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[3-(3-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H14FN3S2/c1-11-10-23-17(19-11)21-15(12-4-2-5-13(18)8-12)9-14(20-21)16-6-3-7-22-16/h2-8,10,15H,9H2,1H3 |
InChI Key |
DMVYDCYAEUCLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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